Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methoxypyridinyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thienopyrimidine under the catalysis of palladium . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process to meet industrial demands. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores, such as 7-allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Methoxypyridinyl Derivatives: Compounds containing methoxypyridinyl groups, such as 6-methoxy-3-pyridinylboronic acid.
Uniqueness
Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H13N3O5S2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O5S2/c1-22-13-8(5-4-6-16-13)10-11-9(24-12(10)14(19)23-2)7-17-15(18-11)25(3,20)21/h4-7H,1-3H3 |
InChI Key |
QSNWKCRQNQJJIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
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